molecular formula C14H15NOS B5649929 2,2,8-Trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one

2,2,8-Trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one

Cat. No.: B5649929
M. Wt: 245.34 g/mol
InChI Key: AWKAFNNKNRCFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,8-Trimethyl-3,5-dihydrothiopyr

Properties

IUPAC Name

2,2,8-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-8-4-5-10-9(6-8)13-12(15-10)11(16)7-14(2,3)17-13/h4-6,15H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKAFNNKNRCFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2SC(CC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322070
Record name 2,2,8-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

354551-49-8
Record name 2,2,8-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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